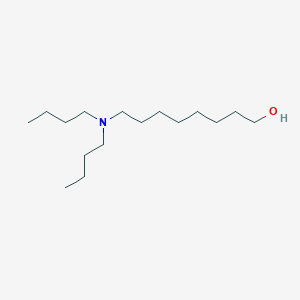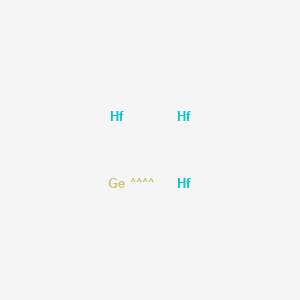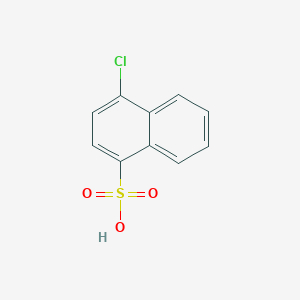
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is an organic compound with the molecular formula C21H18N6O6 and a molecular weight of 450.404 g/mol This compound is characterized by the presence of cyanoethyl and nitrophenyl groups attached to a propanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide typically involves the reaction of 2-cyanoethylamine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoethyl derivatives.
科学的研究の応用
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds
作用機序
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to potential modifications and biological effects .
類似化合物との比較
Similar Compounds
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-methylphenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-chlorophenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-fluorophenyl)propanediamide
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity and potential for redox reactions, making it a valuable compound for various applications .
特性
CAS番号 |
5199-62-2 |
|---|---|
分子式 |
C21H18N6O6 |
分子量 |
450.4 g/mol |
IUPAC名 |
2,2-bis(2-cyanoethyl)-N,N'-bis(4-nitrophenyl)propanediamide |
InChI |
InChI=1S/C21H18N6O6/c22-13-1-11-21(12-2-14-23,19(28)24-15-3-7-17(8-4-15)26(30)31)20(29)25-16-5-9-18(10-6-16)27(32)33/h3-10H,1-2,11-12H2,(H,24,28)(H,25,29) |
InChIキー |
UJKMWLWARCDYRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


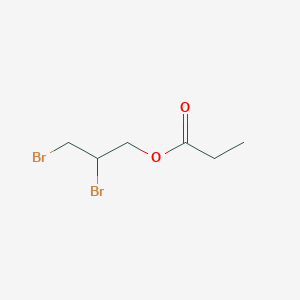
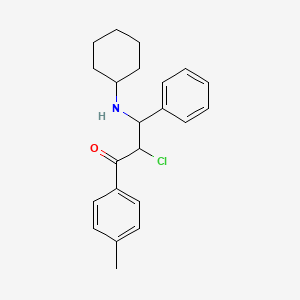
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

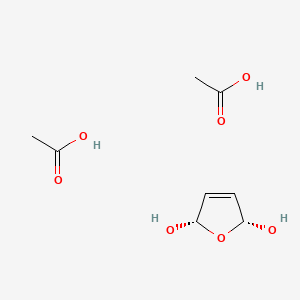
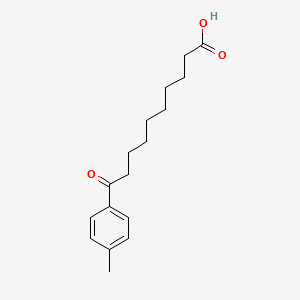
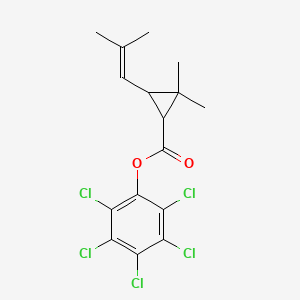
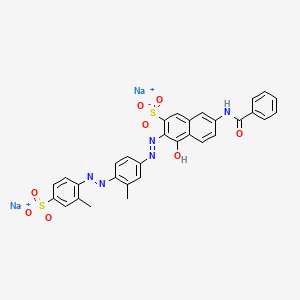
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
